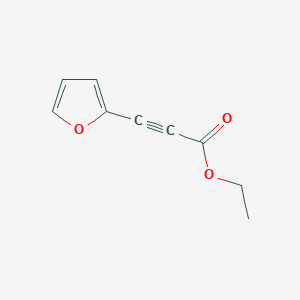
Ethyl 3-(furan-2-yl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(furan-2-yl)prop-2-ynoate is an organic compound characterized by the presence of a furan ring attached to a propynoate ester This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(furan-2-yl)prop-2-ynoate typically involves the reaction of furan derivatives with acetylenic esters. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often requires stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Ethyl 3-(furan-2-yl)prop-2-ene or Ethyl 3-(furan-2-yl)propane.
Substitution: Brominated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(furan-2-yl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(furan-2-yl)prop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The alkyne group can undergo addition reactions, while the furan ring can participate in aromatic substitution. These reactions are facilitated by the electron-rich nature of the furan ring and the electron-deficient nature of the alkyne group. Molecular targets and pathways include interactions with enzymes and receptors that recognize the furan moiety.
Comparación Con Compuestos Similares
Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the alkyne group, leading to different reactivity.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group, which alters its chemical properties and applications.
Uniqueness: Ethyl 3-(furan-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and a furan ring, providing a versatile platform for various chemical transformations. Its dual reactivity makes it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
ethyl 3-(furan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2H2,1H3 |
Clave InChI |
GROILLJHMYKJJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


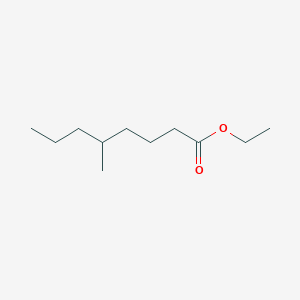
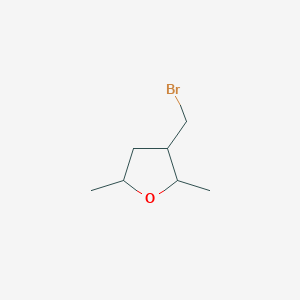
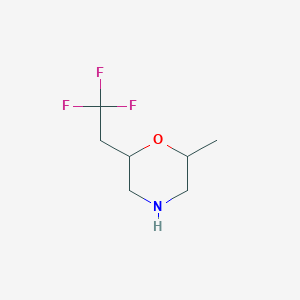
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)
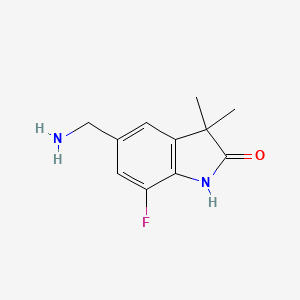
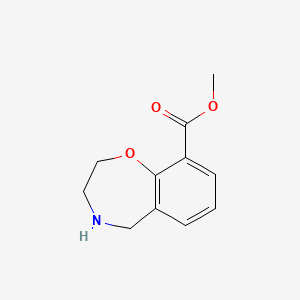
![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)
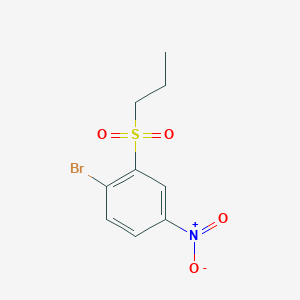
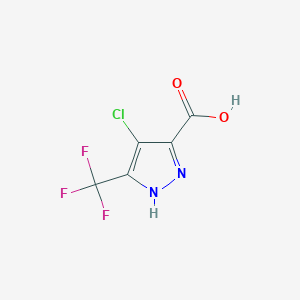
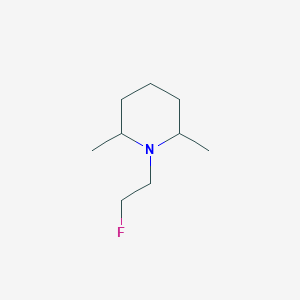
![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
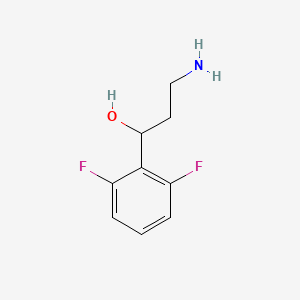
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
